![molecular formula C20H27NO2Si B14284333 3-(Trimethylsilyl)[1,1'-biphenyl]-2-yl diethylcarbamate CAS No. 138008-89-6](/img/structure/B14284333.png)
3-(Trimethylsilyl)[1,1'-biphenyl]-2-yl diethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Trimethylsilyl)[1,1’-biphenyl]-2-yl diethylcarbamate is a compound that features a trimethylsilyl group attached to a biphenyl structure, with a diethylcarbamate functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethylsilyl)[1,1’-biphenyl]-2-yl diethylcarbamate typically involves the introduction of the trimethylsilyl group to the biphenyl structure, followed by the attachment of the diethylcarbamate group. One common method involves the use of trimethylsilyl chloride as a silylating agent, which reacts with the biphenyl compound under basic conditions to form the trimethylsilyl derivative. The diethylcarbamate group can then be introduced through a reaction with diethylcarbamoyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(Trimethylsilyl)[1,1’-biphenyl]-2-yl diethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the carbamate group or reduce any oxidized derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated biphenyl derivatives, while substitution reactions can produce a variety of functionalized biphenyl compounds.
科学的研究の応用
3-(Trimethylsilyl)[1,1’-biphenyl]-2-yl diethylcarbamate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 3-(Trimethylsilyl)[1,1’-biphenyl]-2-yl diethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The diethylcarbamate group may also play a role in modulating the compound’s activity and interactions with biological molecules .
類似化合物との比較
Similar Compounds
Trimethylsilyl diethylcarbamate: A simpler compound with similar functional groups but lacking the biphenyl structure.
3-(Trimethylsilyl)phenylboronic acid: Another compound with a trimethylsilyl group, used in different applications such as Suzuki-Miyaura coupling reactions.
Uniqueness
3-(Trimethylsilyl)[1,1’-biphenyl]-2-yl diethylcarbamate is unique due to its combination of the trimethylsilyl group, biphenyl structure, and diethylcarbamate group. This combination imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications.
特性
CAS番号 |
138008-89-6 |
|---|---|
分子式 |
C20H27NO2Si |
分子量 |
341.5 g/mol |
IUPAC名 |
(2-phenyl-6-trimethylsilylphenyl) N,N-diethylcarbamate |
InChI |
InChI=1S/C20H27NO2Si/c1-6-21(7-2)20(22)23-19-17(16-12-9-8-10-13-16)14-11-15-18(19)24(3,4)5/h8-15H,6-7H2,1-5H3 |
InChIキー |
QHZOPORSYQQPOV-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=O)OC1=C(C=CC=C1[Si](C)(C)C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



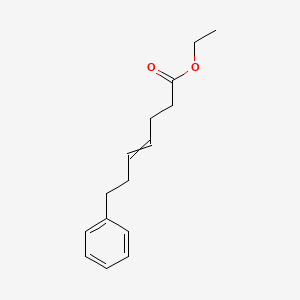
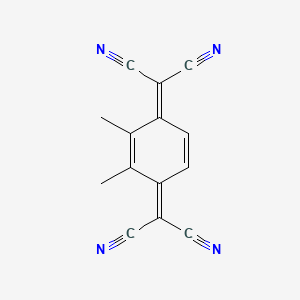
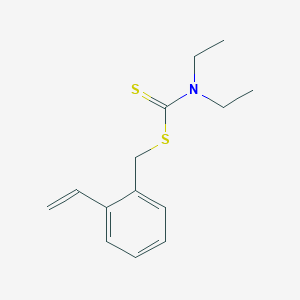

![Dichloro[3-(hex-1-en-1-yl)phenyl]silyl](/img/structure/B14284274.png)

![Cyclopentane, 1,1'-[2-methoxy-1-(methoxymethyl)ethylidene]bis-](/img/structure/B14284290.png)
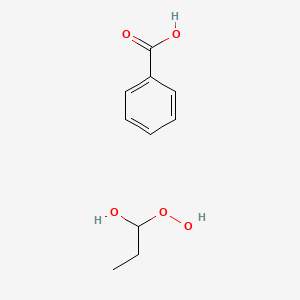
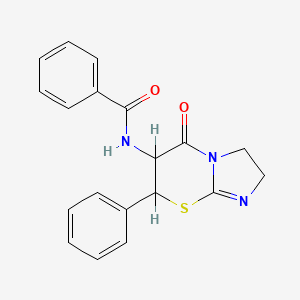
![5-(Nonafluorobutyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14284314.png)
![6-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14284326.png)
![Methyl [3-(4-methoxybenzoyl)-2-benzofuran-1-yl]acetate](/img/structure/B14284328.png)

